molecular formula C22H30N4O2 B15059641 N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide CAS No. 112008-59-0

N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide

Cat. No.: B15059641
CAS No.: 112008-59-0
M. Wt: 382.5 g/mol
InChI Key: BTINZUKKERYSJI-UHFFFAOYSA-N
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Description

N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide is a 2,2'-bipyridine derivative functionalized at the 6,6' positions with hexanamide groups (-CONH-C₅H₁₁). This compound belongs to a class of ligands known for their ability to chelate transition metals, forming stable coordination complexes due to the electron-donating amide groups and the rigid bipyridine backbone . The hexanamide substituents introduce steric bulk while maintaining moderate electronic effects, making it suitable for applications in supramolecular chemistry, catalysis, and selective metal ion extraction . Its synthesis likely involves functionalization of 6,6'-dicarboxy-2,2'-bipyridine (prepared via hydrolysis of dicyano precursors ) followed by amidation with hexylamine .

Properties

CAS No.

112008-59-0

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[6-[6-(hexanoylamino)pyridin-2-yl]pyridin-2-yl]hexanamide

InChI

InChI=1S/C22H30N4O2/c1-3-5-7-15-21(27)25-19-13-9-11-17(23-19)18-12-10-14-20(24-18)26-22(28)16-8-6-4-2/h9-14H,3-8,15-16H2,1-2H3,(H,23,25,27)(H,24,26,28)

InChI Key

BTINZUKKERYSJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=N1)C2=NC(=CC=C2)NC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions such as the Ullmann coupling, Suzuki coupling, or Stille coupling. These reactions generally require a palladium or copper catalyst and a suitable base.

    Introduction of Hexanamide Groups: The hexanamide groups can be introduced through an amidation reaction. This involves reacting the bipyridine core with hexanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine core can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.

    Substitution: The hexanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced bipyridine derivatives.

Scientific Research Applications

N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in studies involving metal ion chelation and its effects on biological systems.

    Industry: It can be used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide involves its ability to chelate metal ions through the bipyridine core. This chelation can affect various molecular targets and pathways, depending on the specific metal ion involved. For example, in biological systems, metal chelation can influence enzyme activity, redox reactions, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar 6,6'-Substituted Bipyridine Derivatives

The following table summarizes key structural and functional differences between N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide and related compounds:

Compound Name Substituents Functional Groups Molecular Weight Key Applications/Properties References
This compound Hexanamide (-CONH-C₅H₁₁) Amide ~348.4* Metal chelation, potential catalysis
N,N'-Bis(2,4,5-trimethylphenyl)-6,6'-dicarboxamide Aryl-carboxamide Amide ~522.6 High actinide selectivity in solvent extraction
6,6'-Dihydroxamic-2,2'-bipyridine Hydroxamic acid (-CONHOH) Hydroxamate ~244.2 Antitumoral activity, metal chelation
2,2'-Bipyridine-6,6'-dicarboxylic acid Carboxylic acid (-COOH) Carboxylate 244.20 Precursor for amides/esters, metal coordination
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Ester (-COOCH₃) Ester ~276.3 Intermediate in ligand synthesis
6,6'-Dimethyl-2,2'-bipyridine Methyl (-CH₃) Alkyl 182.24 Steric hindrance in coordination complexes

*Calculated based on formula C₁₈H₂₈N₄O₂.

Electronic and Steric Effects

  • Electronic Influence : Unlike electron-withdrawing groups (e.g., -COOH, -COOCH₃), the hexanamide substituents in the target compound are moderately electron-donating due to the amide’s resonance stabilization. This contrasts with the stronger electron-withdrawing effects of carboxylic acid derivatives .
  • Steric Impact : The hexanamide chains introduce significant steric bulk compared to smaller substituents (e.g., -CH₃ or -COOH). This steric hindrance can distort metal-ligand coordination geometries, as observed in rhenium complexes of 6,6'-disubstituted bipyridines .

Research Findings and Data

Stability Constants and Selectivity

  • The aryl-carboxamide ligand in demonstrated a log $ K{\text{Am}} $ (stability constant for Am³⁺) of 5.2, surpassing traditional ligands like TODGA (log $ K{\text{Am}} $ = 4.1). This highlights the role of preorganization in enhancing selectivity .
  • In contrast, 6,6'-dimethyl-2,2'-bipyridine forms weaker complexes with Hg²⁺ (log $ K $ = 7.1) compared to unsubstituted bipyridine (log $ K $ = 8.3), underscoring the steric trade-off of 6,6' substituents .

Structural Analysis

  • X-ray crystallography of 6,6'-bis(aryl-ethynyl)-2,2'-bipyridine () revealed a triclinic lattice (space group $ P-1 $) with unit cell dimensions $ a = 8.1157 \, \text{Å} $, $ \alpha = 82.377^\circ $, and $ Z = 1 $. Such data suggest that bulky 6,6' substituents reduce symmetry in coordination complexes .

Biological Activity

N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide is a compound derived from the bipyridine family, which has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound features a bipyridine core linked to two hexanamide chains. The bipyridine moiety is known for its ability to coordinate with metal ions, which can influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its interactions with various biological targets. Key areas of interest include:

  • Anticancer Activity : Studies have indicated that bipyridine derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells.
  • Metal Coordination : The ability of bipyridine to chelate metal ions plays a crucial role in its biological functions, including enzyme inhibition and modulation of cellular signaling pathways.
  • Neuropharmacological Effects : Some derivatives have shown potential in modulating neuropeptide receptors, affecting processes such as pain sensitivity and anxiety.

Case Studies and Research Findings

  • Anticancer Potential :
    • A study demonstrated that bipyridine-based compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways .
    • Another investigation identified that this compound exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells .
  • Metal Ion Interaction :
    • Research highlighted the coordination ability of this compound with transition metals such as copper and zinc. This interaction was shown to enhance its biological efficacy by stabilizing reactive species involved in cellular signaling .
  • Neuropeptide Modulation :
    • A study focused on the interaction of bipyridine derivatives with neuropeptide Y (NPY) receptors. It was found that certain modifications on the bipyridine structure could enhance binding affinity and selectivity towards specific receptor subtypes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
Metal CoordinationBinds to Cu(II) and Zn(II), enhancing activity
Neuropeptide ModulationModulates NPY receptor activity

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